2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide
Overview
Description
2-[(4-tert-butylphenoxy)acetyl]-N-(3,4-dichlorophenyl)hydrazinecarboxamide is a useful research compound. Its molecular formula is C19H21Cl2N3O3 and its molecular weight is 410.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.0959969 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Potential Applications
Synthesis of Novel Compounds
Research on similar compounds involves the synthesis of various derivatives with potential antimicrobial, insecticidal, and biological activities. For instance, studies on phenoxyacetamide derivatives and their efficacy against the cotton leafworm, Spodoptera littoralis, suggest that modifications of the chemical structure could lead to potent insecticidal agents (Rashid et al., 2021).
Antimicrobial Activity
The antimicrobial properties of synthesized compounds containing similar functional groups have been evaluated. For example, compounds with formazan structures derived from certain base compounds have shown moderate activity against bacterial and fungal strains (Sah et al., 2014).
Fluorescent Probes for Biological Applications
The development of fluorescent probes for detecting specific chemical species in biological and water samples demonstrates the versatility of chemically modified hydrazine derivatives. Such compounds can serve as sensitive and selective sensors, indicating potential research applications in environmental monitoring and biological imaging (Zhu et al., 2019).
Preparation of Heterocyclic Compounds
The reactivity of chloroacetylated compounds in synthesizing heterocyclic derivatives with expected biological activity highlights the potential of using specific functional groups for creating new chemical entities with desired properties. These compounds could have applications in drug discovery and development (Braibante et al., 2002).
Polymer Synthesis
Research into the synthesis and properties of aromatic polyamides derived from specific diamines and dicarboxylic acids showcases the application of similar chemical structures in creating high-performance polymers with excellent thermal stability and solubility. Such materials could be useful in various industrial and technological applications (Yang & Chen, 1992).
Properties
IUPAC Name |
1-[[2-(4-tert-butylphenoxy)acetyl]amino]-3-(3,4-dichlorophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3O3/c1-19(2,3)12-4-7-14(8-5-12)27-11-17(25)23-24-18(26)22-13-6-9-15(20)16(21)10-13/h4-10H,11H2,1-3H3,(H,23,25)(H2,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYDQNAGDCIDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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